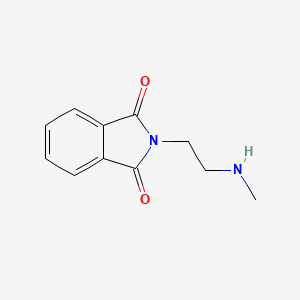

2-(2-Methylamino-ethyl)-isoindole-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(methylamino)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-12-6-7-13-10(14)8-4-2-3-5-9(8)11(13)15/h2-5,12H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTCLTLOYAZCAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Methylamino Ethyl Isoindole 1,3 Dione and Its Derivatives

Established Synthetic Pathways for the Isoindole-1,3-dione Core

The isoindole-1,3-dione framework, commonly known as phthalimide (B116566), is a foundational structure in medicinal and synthetic chemistry. researchgate.netnih.govmdpi.com Its synthesis has been achieved through various robust methods, ranging from traditional condensation reactions to advanced metal-catalyzed processes.

Condensation Reactions of Phthalic Anhydride (B1165640) with Primary Amines/Anilines

The most conventional and widely employed method for synthesizing N-substituted isoindole-1,3-diones is the direct condensation of phthalic anhydride with a primary amine or aniline. nih.gov This reaction is typically carried out by heating the two reagents, often in a solvent such as glacial acetic acid, which facilitates the dehydration and subsequent cyclization to form the imide ring. nih.govsphinxsai.com The process involves a nucleophilic attack of the primary amino group on one of the carbonyl carbons of the anhydride, leading to the formation of an intermediate phthalamic acid. Subsequent intramolecular dehydration at elevated temperatures yields the stable five-membered imide ring. researchgate.net This method's simplicity, high yields, and applicability to a wide range of amines make it a cornerstone of phthalimide chemistry. derpharmachemica.com

| Reactant A | Reactant B | Key Conditions | Product |

| Phthalic Anhydride | Primary Amine (R-NH₂) | Heat, often with a dehydrating agent or in a high-boiling solvent (e.g., Acetic Acid) | N-Substituted Isoindole-1,3-dione |

| Phthalic Anhydride | Aniline (Ar-NH₂) | Heat, Acetic Acid | N-Aryl Isoindole-1,3-dione |

| Phthalic Anhydride | Amino Acids | Reflux in Acetic Acid | N-Phthaloyl Amino Acids |

Gabriel Synthesis and Contemporary Adaptations for N-Substitution

The Gabriel synthesis is a classic method that underscores the utility of the phthalimide group as a protective precursor for primary amines. turito.com The synthesis traditionally involves the N-alkylation of potassium phthalimide with an alkyl halide. The phthalimide anion, formed by treating phthalimide with a base like potassium hydroxide, acts as a potent nucleophile. While the primary application of this synthesis is the generation of amines after deprotection, the N-alkylation step itself is a key strategy for introducing substituents onto the isoindole-1,3-dione core.

Contemporary adaptations have expanded the scope of this N-substitution. The Mitsunobu reaction, for instance, allows for the N-alkylation of phthalimide using an alcohol instead of an alkyl halide, proceeding under mild conditions with triphenylphosphine (B44618) and a dialkyl azodicarboxylate. nih.gov This broadens the range of functional groups that can be introduced, as the preparation of the requisite alkyl halide is no longer necessary.

Metal-Catalyzed Cyclization and Carbonylation Reactions

Modern synthetic chemistry has introduced various transition-metal-catalyzed reactions to construct the isoindole-1,3-dione ring, often offering alternative pathways with different functional group tolerances. Palladium-catalyzed carbonylative cyclization is a notable example, where substrates like o-halobenzoates can react with primary amines and carbon monoxide to form the phthalimide ring in a single step. nih.gov Other transition metals, including ruthenium and copper, have also been employed in catalytic cycles that involve C-H activation or oxidative coupling to assemble the heterocyclic core. nih.govnih.gov These methods are particularly valuable for creating highly functionalized or complex phthalimide derivatives that may be difficult to access through traditional condensation routes.

| Catalyst System | Substrates | Reaction Type |

| Palladium (Pd) | o-Halobenzoic Acid, Amine, CO | Carbonylative Cyclization |

| Ruthenium (Ru) | Benzamide, Isocyanate | C-H Activation/Cyclization |

| Copper (Cu) | 1-Indanone, Amine, O₂ | Oxidative C-C Cleavage/C-N Formation |

Metal-Free Systems for Isoindole-1,3-dione Ring Formation

In alignment with the principles of green chemistry, several metal-free systems for isoindole-1,3-dione synthesis have been developed. These methods avoid the cost and potential toxicity associated with transition metal catalysts. The straightforward thermal condensation of phthalic anhydride and amines can be considered a metal-free process. nih.gov Furthermore, organocatalytic approaches have been reported; for example, imidazole (B134444) can catalyze the formation of phthalimides from 1,2-benzenedinitriles through a double hydration and cyclization sequence. nih.gov These strategies offer environmentally benign alternatives for the construction of the fundamental phthalimide structure.

Targeted Synthesis Strategies for 2-(2-Methylamino-ethyl)-isoindole-1,3-dione

The specific synthesis of this compound requires the strategic introduction of the N-(2-methylamino-ethyl) side chain. This can be achieved either by direct condensation with a pre-functionalized amine or through the derivatization of a suitable precursor.

Precursor Synthesis and Intermediate Derivatization for Aminoethyl Introduction

A primary and direct route to the target compound involves the condensation reaction described in section 2.1.1, using N-methylethylenediamine as the primary amine. However, the presence of two amine functionalities (one primary, one secondary) in N-methylethylenediamine requires careful control of stoichiometry and reaction conditions to favor the formation of the desired monosubstituted product and avoid the formation of bis-phthalimide byproducts.

Alternatively, a multi-step approach using a readily available precursor offers a more controlled pathway. This strategy often begins with the synthesis of an intermediate that can be subsequently modified.

Synthesis of 2-(2-Hydroxyethyl)isoindole-1,3-dione: A common precursor is synthesized by reacting phthalic anhydride with ethanolamine. acgpubs.org The hydroxyl group of this intermediate can then be converted into a good leaving group, such as a tosylate or a halide (e.g., by reaction with thionyl chloride to form 2-(2-chloroethyl)isoindole-1,3-dione).

Nucleophilic Substitution: The resulting intermediate, now activated for nucleophilic substitution, can be reacted with methylamine (B109427). The methylamine will displace the leaving group to form the desired N-(2-methylamino-ethyl) side chain, yielding this compound.

Another precursor-based approach involves first synthesizing 2-(2-aminoethyl)isoindole-1,3-dione. This can be achieved by reacting phthalic anhydride with a large excess of ethylenediamine (B42938) to minimize the formation of the disubstituted product. asianpubs.org The terminal primary amine of the resulting 2-(2-aminoethyl)isoindole-1,3-dione can then be selectively methylated using an appropriate methylating agent to furnish the final product.

Optimization of Reaction Conditions for Amine Incorporation

The amidation reaction is a key process for creating N-substituted isoindole-1,3-dione derivatives. Studies have focused on optimizing this reaction by employing coupling agents to facilitate the bond formation between the isoindole-1,3-dione precursor and an amine. For instance, the synthesis of compounds like 2-(1,3-Dioxoisoindolin-2-yl)-N-(pyridin-4-ylmethyl)acetamide has been achieved through an amidation reaction utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBT). nih.gov This approach highlights the use of specific reagents to activate the carboxylic acid group, enabling a more efficient reaction with the amine at room temperature. The reaction conditions, including the choice of solvent (e.g., chloroform) and reaction time (15-24 hours), are critical variables that are fine-tuned to maximize product yield. nih.gov

Green Chemistry Approaches in Isoindole-1,3-dione Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isoindole-1,3-diones to minimize environmental impact. These approaches focus on reducing or eliminating the use of hazardous solvents, decreasing energy consumption, and improving atom economy.

Solventless Reaction Protocols

A significant advancement in the green synthesis of isoindole-1,3-diones is the development of solventless, or solid-state, reaction protocols. These methods typically involve the direct heating of a mixture of phthalic anhydride (or its derivatives) and a primary amine. researchgate.net This technique offers several advantages, including operational simplicity, reduced waste, and often shorter reaction times. researchgate.net For example, a green, effective, and mild synthesis of various isoindoline-1,3-diones was developed through a simple heating and relatively quick solventless reaction between phenylethylamine and phthalic anhydride. researchgate.net Similarly, new chalcone (B49325) derivatives have been synthesized by fusing 3-nitro phthalic anhydride with p-aminoacetophenone without any solvent.

Table 1: Examples of Solventless Synthesis of Isoindole-1,3-dione Derivatives

| Reactant 1 | Reactant 2 | Conditions | Yield | Reference |

|---|---|---|---|---|

| Phthalic anhydride | Phenylethylamine | Heating to 150-200 °C for 15-20 min | Not specified | researchgate.net |

| 3-Nitro phthalic anhydride | p-Aminoacetophenone | Fusion (heating) | Not specified |

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of isoindole-1,3-dione derivatives. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. An efficient and green microwave method has been developed for synthesizing novel isoindolinone derivatives in good yields using water as a green solvent in a one-pot, three-component reaction. uobasrah.edu.iq The synthesis of tricyclic derivatives from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione has also been achieved via dichloroketene (B1203229) addition under microwave irradiation. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Derivative Type | Conventional Method Time | Microwave Method Time | Key Advantage | Reference |

|---|---|---|---|---|

| Novel Isoindolinones | Several hours | Minutes | Reduced reaction time, use of water as solvent | uobasrah.edu.iq |

| 2-Aryl-1H-isoindole-1,3-diones | Not specified | Not specified | Parallel synthesis of a library of compounds | researchgate.net |

| Tricyclic Isoindole-1,3-dione | Not specified | Not specified | Facilitates challenging cycloaddition reaction | researchgate.net |

Utilization of Deep Eutectic Solvents in Synthesis

Deep eutectic solvents (DESs) represent a new class of green solvents that are gaining attention in organic synthesis. researchgate.net They are typically formed by mixing a hydrogen bond donor (e.g., urea, glycerol) with a hydrogen bond acceptor (e.g., choline (B1196258) chloride). researchgate.net DESs are attractive alternatives to traditional volatile organic solvents due to their low cost, low toxicity, biodegradability, and high thermal stability. While specific literature on the synthesis of this compound using DESs is limited, their application in related heterocyclic syntheses is well-documented. For example, DESs have been used as effective and recyclable solvents/catalysts for Paal-Knorr reactions and in the multicomponent synthesis of dispiro-pyrrolidine hybrids. researchgate.netrsc.org The use of a choline chloride:urea mixture has been shown to be highly effective, often avoiding the need for hazardous solvents and allowing for the reuse of the solvent system over multiple cycles. rsc.org This suggests a strong potential for adapting DES-based methodologies to the synthesis of isoindole-1,3-diones, offering a more sustainable synthetic route.

Functionalization and Derivatization Strategies of the Isoindole-1,3-dione Scaffold

The isoindole-1,3-dione (or phthalimide) scaffold is a versatile platform for chemical modification. Its significant reactivity, particularly the acidic proton at the imide nitrogen, allows for the straightforward introduction of a wide variety of functional groups and pharmacophores, enabling the creation of diverse molecular architectures. mdpi.com

N-Substitution and Alkyl Chain Modifications

The most common derivatization strategy involves N-substitution, where various alkyl or aryl groups are attached to the nitrogen atom of the imide ring. researchgate.net This is often achieved by reacting phthalic anhydride with a corresponding primary amine. researchgate.netmdpi.com The nature of the substituent introduced significantly influences the properties of the resulting molecule. mdpi.com Modifications can range from simple alkyl chains to more complex moieties. For example, reacting 1H-isoindole-1,3(2H)-dione with 2-chloro-1-[4-(arylphenyl)-1-piperazinyl]ethanone in the presence of potassium carbonate yields derivatives with an N-acetylpiperazine aryl linker. mdpi.com Similarly, other syntheses involve refluxing phthalic anhydride with various amines in solvents like glacial acetic acid or toluene (B28343) to produce a wide array of N-substituted derivatives. nih.govmdpi.com These modifications are crucial for exploring structure-activity relationships in medicinal chemistry. researchgate.net

Table 3: Examples of N-Substituted Isoindole-1,3-dione Derivatives

| N-Substituent | Synthetic Method | Precursors | Reference |

|---|---|---|---|

| 2-(3,4-dimethoxyphenyl)ethyl | Solventless heating (150-200 °C) | Phthalic anhydride, 2-(3,4-dimethoxyphenyl)ethylamine | researchgate.net |

| (1,3-dioxoisoindolin-2-yl)acetamide | Reflux in glacial acetic acid | Phthalic anhydride, 2-aminoacetohydrazide | nih.gov |

| 2-[2-oxo-2-[4-arylphenyl-1-piperazinyl]]ethyl | Reflux in acetonitrile (B52724) with K₂CO₃ | 1H-isoindole-1,3(2H)-dione, 2-chloro-1-[4-(arylphenyl)-1-piperazinyl]ethanone | mdpi.com |

| 2-hydroxyethyl | Reflux in toluene | 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione, Ethanolamine | acgpubs.org |

Introduction of Hybrid Pharmacophores (e.g., 1,2,4-triazole (B32235), 1H-tetrazole)

The incorporation of heterocyclic moieties like 1,2,4-triazole and 1H-tetrazole into the isoindole-1,3-dione scaffold is a prominent strategy for developing new chemical entities. This approach aims to combine the structural features of both pharmacophores, potentially leading to compounds with unique properties.

1,2,4-Triazole Hybrids:

A common method for synthesizing isoindole-1,3-dione derivatives bearing a 1,2,4-triazole ring involves the condensation of an N-substituted isoindole-1,3-dione with a substituted triazole. For instance, a series of 2-(((3-substituted-aryl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino)methyl)-1H-isoindole-1,3(2H)-dione derivatives were synthesized by refluxing an equimolar mixture of N-hydroxymethylphthalimide and various 3-substituted-aryl-4-amino-5-mercapto-1,2,4-triazoles in methanol (B129727) with a few drops of triethylamine (B128534) for 6-7 hours. neliti.com

Another approach involves a one-pot reaction to synthesize novel isoindoline-1,3-diones containing a 1,2,4-triazole moiety, which has proven effective for generating a library of compounds for biological screening. nih.gov The synthesis can begin from isatin (B1672199) derivatives, which are versatile precursors for a range of heterocyclic compounds, including those incorporating 1,2,4-triazole systems. nih.gov The reaction conditions for these syntheses are summarized in the table below.

Table 1: Synthesis of 1,2,4-Triazole-Isoindole-1,3-dione Hybrids

| Starting Materials | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| N-hydroxymethylphthalimide, 3-substituted-aryl-4-amino-5-mercapto-1,2,4-triazole | Methanol, triethylamine, reflux (6-7 hours) | 2-(((3-aryl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino)methyl)-1H-isoindole-1,3(2H)-dione | neliti.com |

| Isatin, secondary aliphatic amine, isonicotinaldehyde | Sodium ethoxide, room temperature | 1-(morpholino(pyridin-4-yl)methyl)indoline-2,3-dione (Mannich base intermediate) | nih.gov |

1H-Tetrazole Hybrids:

Novel hybrid isoindole-1,3(2H)-dione compounds carrying a 1H-tetrazole moiety have also been successfully synthesized and characterized. nih.gov The synthesis strategy for these hybrids typically involves multi-step reactions, starting from simpler phthalimide precursors and building the tetrazole ring or linking a pre-formed tetrazole moiety. These compounds are of interest for their potential inhibitory properties against various enzymes. nih.gov

Regioselective Annulation and Fusion Reactions

Annulation and fusion reactions are powerful tools for constructing polycyclic and complex heterocyclic systems based on the isoindole-1,3-dione core. These reactions allow for the regioselective formation of new rings, leading to structurally diverse molecules.

A notable example is the synthesis of fused, multifunctionalized isoindole-1,3-diones through a hexadehydro-Diels–Alder (HDDA) domino reaction. scispace.com This method involves the reaction of substituted tetraynes with imidazole derivatives, leading to the formation of three new C–C bonds and two new C-O bonds in a cascade process without the need for metal catalysts. scispace.com

The Diels-Alder reaction, a classic annulation method, has been employed to synthesize a series of fused tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives. rsc.org This reaction was carried out under mild conditions and produced the desired compounds in good to excellent yields, often without the need for chromatographic purification. rsc.org The fusion of different molecular architectures is a key strategy in designing new compounds, and microwave-assisted synthesis has been reported as an efficient method for achieving this, offering benefits like shorter reaction times and higher product purity. researchgate.net

Table 2: Examples of Annulation and Fusion Reactions

| Reaction Type | Reactants | Key Features | Product | Reference |

|---|---|---|---|---|

| Hexadehydro-Diels–Alder (HDDA) | Substituted tetraynes, imidazole derivatives | Domino reaction, metal-free, forms multiple C-C and C-O bonds | Fused multifunctionalized isoindole-1,3-diones | scispace.com |

| Diels-Alder Reaction | 2,2-Disubstituted-4-styryl-2H-chromene, N-methyl maleimide | Mild conditions, good to excellent yields | Fused tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives | rsc.org |

Yield Optimization and Purification Methodologies

Achieving high yield and purity is paramount in the synthesis of this compound and its derivatives. Recrystallization and chromatographic techniques are the most commonly employed methods for the purification of these compounds.

Recrystallization Techniques

Recrystallization is a fundamental and widely used technique for purifying solid isoindole-1,3-dione derivatives. The choice of solvent is critical and is determined by the solubility characteristics of the compound and impurities. The process generally involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution.

Various solvents have been successfully used for the recrystallization of isoindole-1,3-dione derivatives. For example, some N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives were purified by recrystallization with animal charcoal using either isopropyl alcohol or ethyl alcohol. mdpi.com In other syntheses, ethanol (B145695), hot benzene, and dichloromethane (B109758) have been effectively used as recrystallization solvents. neliti.comnih.gov The use of activated carbon during recrystallization can be particularly effective in removing colored impurities, resulting in a product of high purity. nih.gov

Table 3: Solvents Used for Recrystallization of Isoindole-1,3-dione Derivatives

| Derivative Class | Recrystallization Solvent(s) | Reference(s) |

|---|---|---|

| N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione | Isopropyl alcohol or Ethyl alcohol (with animal charcoal) | mdpi.com |

| 2-(((3-aryl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino)methyl)-1H-isoindole-1,3(2H)-dione | Ethanol, Hot benzene | neliti.com |

| 2-[2-(Trimethylsilyl)ethyl]isoindoline-1,3-dione | Dichloromethane | nih.gov |

Chromatographic Purification Methods (e.g., Silica-gel column chromatography)

When recrystallization is insufficient to achieve the desired level of purity, or for separating complex mixtures, chromatographic methods are employed. Silica-gel column chromatography is the most common technique used for the purification of isoindole-1,3-dione derivatives. acgpubs.orgresearchgate.net

In this method, a solution of the crude product is passed through a column packed with silica (B1680970) gel. The separation is based on the differential adsorption of the components of the mixture to the silica gel stationary phase. A solvent or a mixture of solvents (mobile phase) is used to elute the compounds from the column. The polarity of the mobile phase is often varied (gradient elution) to achieve optimal separation.

Commonly used mobile phases for the silica-gel column chromatography of isoindole-1,3-dione derivatives are mixtures of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. nih.govgsconlinepress.comacgpubs.org For example, a mixture of ethyl acetate and n-hexane has been used to separate various isoindole-1,3-dione compounds. acgpubs.org Similarly, a gradient of hexane and ethyl acetate was used to purify 2-[2-(trimethylsilyl)ethyl]isoindoline-1,3-dione. nih.gov The progress of the separation is typically monitored by thin-layer chromatography (TLC). rsc.orgresearchgate.net

Table 4: Chromatographic Purification of Isoindole-1,3-dione Derivatives

| Stationary Phase | Mobile Phase (Eluent) | Product Purified | Reference(s) |

|---|---|---|---|

| Silica Gel | Ethyl acetate / n-hexane (e.g., 10:90, 20:80) | N-substituted isoindole-1,3-dione derivatives | acgpubs.org |

| Silica Gel | Hexane / Ethyl acetate (e.g., 8:2) | 2-[2-(Trimethylsilyl)ethyl]isoindoline-1,3-dione | nih.gov |

Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(2-Methylamino-ethyl)-isoindole-1,3-dione, both proton (¹H) and carbon-13 (¹³C) NMR are crucial for a complete structural assignment.

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their immediate electronic environment. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the phthalimide (B116566) group, the methylene (B1212753) protons of the ethyl chain, the methyl protons, and the amine proton.

The four aromatic protons on the phthalimide ring typically appear as a complex multiplet in the downfield region, generally between δ 7.7 and 7.9 ppm, due to the deshielding effect of the carbonyl groups and the aromatic ring currents. These protons often present as two overlapping multiplets, each integrating to two protons.

The methylene protons of the ethyl linker are chemically distinct. The two protons adjacent to the phthalimide nitrogen (N-CH₂) are expected to appear as a triplet at approximately δ 3.8-3.9 ppm. The other two methylene protons, adjacent to the methylamino group (-CH₂-NH), would likely resonate as a triplet further upfield, around δ 2.9-3.0 ppm. The methyl group protons (-NH-CH₃) would present as a singlet at approximately δ 2.4-2.5 ppm. The amine proton (NH) signal is often broad and its chemical shift can vary depending on solvent and concentration, but it would typically be found in the δ 1.5-2.5 ppm range.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.8-7.9 | Multiplet | 4H | Aromatic protons (phthalimide) |

| ~ 3.8-3.9 | Triplet | 2H | N-CH₂ |

| ~ 2.9-3.0 | Triplet | 2H | CH₂-NH |

| ~ 2.4-2.5 | Singlet | 3H | N-CH₃ |

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., carbonyl, aromatic, aliphatic). For this compound, distinct signals for each carbon atom are anticipated.

The most downfield signals are expected for the two equivalent carbonyl carbons (C=O) of the phthalimide group, typically appearing around δ 168 ppm. The quaternary carbons of the aromatic ring to which the carbonyl groups are attached would resonate at approximately δ 132 ppm, while the four CH carbons of the aromatic ring would appear in the range of δ 123-134 ppm.

In the aliphatic region, the carbon of the methylene group attached to the phthalimide nitrogen (N-CH₂) is expected around δ 38 ppm. The methylene carbon adjacent to the secondary amine (-CH₂-NH) would be found at approximately δ 50 ppm, and the methyl carbon (-N-CH₃) would resonate at a higher field, around δ 34 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 168 | C=O |

| ~ 134 | Aromatic CH |

| ~ 132 | Aromatic C (quaternary) |

| ~ 123 | Aromatic CH |

| ~ 50 | CH₂-NH |

| ~ 38 | N-CH₂ |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

IR and FT-IR spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by the strong absorptions of the carbonyl groups.

The most prominent features would be the symmetric and asymmetric stretching vibrations of the imide carbonyl (C=O) groups, which are expected to appear as two distinct, strong bands in the region of 1770-1700 cm⁻¹. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and methyl groups would appear just below 3000 cm⁻¹. The N-H stretching vibration of the secondary amine is expected to be a moderate, and sometimes broad, band in the region of 3300-3500 cm⁻¹. Other characteristic bands include C-N stretching and aromatic C=C bending vibrations.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 3300-3500 | Medium, broad | N-H stretch (secondary amine) |

| > 3000 | Medium | Aromatic C-H stretch |

| < 3000 | Medium | Aliphatic C-H stretch |

| ~ 1770-1740 | Strong | Asymmetric C=O stretch (imide) |

| ~ 1710-1680 | Strong | Symmetric C=O stretch (imide) |

| ~ 1600-1450 | Medium | Aromatic C=C bending |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Given the molecular formula C₁₁H₁₂N₂O₂, the molecular weight is 204.23 g/mol , so the [M+H]⁺ ion would be observed at an m/z of approximately 205.24. Depending on the conditions, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might also be observed at higher m/z values. Fragmentation can be induced to provide further structural information.

HRMS provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of the molecular ion and its fragments. For the [M+H]⁺ ion of this compound, HRMS would confirm the elemental composition as C₁₁H₁₃N₂O₂⁺ by providing a highly accurate mass measurement that distinguishes it from other ions with the same nominal mass. This is a definitive method for confirming the molecular formula of the compound.

Accurate-Mass Q-TOF LC/MS

Accurate-mass determination using Quadrupole Time-of-Flight (Q-TOF) Liquid Chromatography-Mass Spectrometry (LC/MS) is a critical technique for the unambiguous confirmation of a compound's elemental composition. For this compound, with the molecular formula C₁₁H₁₂N₂O₂, the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated to be 205.0977 Da.

In a typical analysis, the compound is separated from any impurities via liquid chromatography before being introduced into the mass spectrometer. researchgate.net The Q-TOF analyzer provides high-resolution mass measurements, typically with mass errors of less than 5 ppm. up.ac.za The experimental detection of an ion with a mass-to-charge ratio (m/z) that corresponds closely to the calculated value provides strong evidence for the compound's identity and confirms its molecular formula. nih.gov Mass spectrometry instruments such as the Agilent Q-TOF LC/MS are frequently used for such determinations. researchgate.netacgpubs.org

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including its conformation, bond parameters, and the arrangement of molecules within the crystal lattice.

While the specific crystal structure of this compound is not publicly available, analysis of closely related isoindole-1,3-dione derivatives allows for a detailed prediction of its structural characteristics. nih.govnih.gov The core isoindoline-1,3-dione ring system is expected to be nearly planar, a common feature in N-substituted phthalimides. nih.govnih.govresearchgate.net

The conformation of the N-(2-methylamino-ethyl) substituent would be defined by the torsion angles around the N-CH₂, CH₂-CH₂, and CH₂-N bonds. These angles determine the spatial relationship between the planar phthalimide group and the flexible side chain. Bond lengths and angles within the molecule are anticipated to be within normal ranges for similar organic compounds. nih.gov

Below is a table of expected crystallographic parameters based on analyses of analogous structures.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| a (Å) | 7 - 15 |

| b (Å) | 4 - 10 |

| c (Å) | 13 - 20 |

| β (°) | 90 - 105 (for monoclinic) |

| V (ų) | 400 - 1500 |

| Z | 2 or 4 |

| Phthalimide Ring Planarity | Max. deviation < 0.02 Å |

This is an interactive data table. Values are representative and based on published data for similar compounds.

The supramolecular architecture of crystalline this compound is expected to be governed by a network of weak intermolecular interactions. In related structures, C-H···O hydrogen bonds are commonly observed, where hydrogen atoms from the aromatic ring or the ethyl side chain interact with the carbonyl oxygen atoms of adjacent molecules, linking them into extended networks. nih.govresearchgate.net

Furthermore, the planar, electron-deficient phthalimide ring system is prone to forming π-π stacking interactions. nih.gov These interactions, characterized by centroid-to-centroid distances typically between 3.5 and 3.8 Å, would play a significant role in stabilizing the crystal packing. nih.gov The presence of the secondary amine (N-H) in the side chain also introduces the possibility of classical N-H···O or N-H···N hydrogen bonding, which would be a strong organizing force in the crystal lattice.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic and Photophysical Properties

The electronic absorption and emission properties of the compound are primarily determined by the phthalimide chromophore. UV-Vis spectroscopy of N-substituted isoindole-1,3-dione derivatives typically reveals absorption bands in the ultraviolet region. acgpubs.org

Based on analogous compounds, this compound is expected to exhibit absorption maxima (λmax) corresponding to π→π* transitions within the aromatic system. These electronic transitions give rise to the characteristic absorption spectrum. When these compounds are fluorescent, the emission spectrum is typically observed at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift). The photophysical properties can be influenced by solvent polarity.

| Spectroscopic Property | Expected Range/Characteristic |

| Solvent | Dichloromethane (B109758), Ethanol (B145695), Acetonitrile (B52724) |

| Absorption Maxima (λmax) | 280 - 320 nm |

| Molar Absorptivity (ε) | 1,000 - 10,000 M⁻¹cm⁻¹ |

| Emission Maxima (λem) | Dependent on fluorescence quantum yield |

| Electronic Transitions | π→π* |

This is an interactive data table. Values are representative and based on the general photophysical properties of the phthalimide chromophore.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This experimental data is then compared against the theoretical percentages calculated from the compound's proposed molecular formula, C₁₁H₁₂N₂O₂. Agreement between the experimental and theoretical values (typically within ±0.4%) serves to validate the empirical formula and assess the purity of the synthesized compound. mdpi.com

The theoretical elemental composition for this compound is presented below.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 64.69 |

| Hydrogen | H | 5.92 |

| Nitrogen | N | 13.72 |

This is an interactive data table showing the calculated elemental composition.

Computational and in Silico Approaches to 2 2 Methylamino Ethyl Isoindole 1,3 Dione Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into binding affinity and mode. While direct docking studies on 2-(2-Methylamino-ethyl)-isoindole-1,3-dione are not extensively documented in the available literature, research on closely related isoindole-1,3-dione derivatives provides valuable analogous data.

Binding affinity predictions quantify the strength of the interaction between a ligand and its target. Lower docking scores or more negative free energy of binding (ΔG°) values typically indicate a more stable complex and higher predicted affinity. Studies on various isoindole-1,3-dione derivatives have reported their predicted binding affinities for several enzymes.

For instance, a series of novel 1-H-isoindole-1,3(2H)-dione derivatives were evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in the pathology of Alzheimer's disease. nih.gov Molecular docking studies showed that all tested compounds had negative binding affinity scores, suggesting favorable interactions. nih.gov Similarly, docking of other derivatives into the active site of cyclooxygenase (COX) enzymes yielded negative free binding energy values, indicating good affinity. mdpi.com

| Derivative Class | Target Enzyme | Binding Affinity Metric | Value Range | Reference |

|---|---|---|---|---|

| N-arylpiperazinyl-ethyl-1H-isoindole-1,3(2H)-diones | AChE | Docking Score (kcal/mol) | -8.2 to -10.9 | nih.gov |

| N-arylpiperazinyl-ethyl-1H-isoindole-1,3(2H)-diones | BuChE | Docking Score (kcal/mol) | -8.3 to -11.0 | nih.gov |

| 2-[2-oxo-2-[4-arylphenyl-1-piperazinyl]]ethyl-1H-isoindole-1,3(2H)-diones | COX-1 | ΔG° (kcal/mol) | -8.03 to -9.10 | mdpi.com |

| 2-[2-oxo-2-[4-arylphenyl-1-piperazinyl]]ethyl-1H-isoindole-1,3(2H)-diones | COX-2 | ΔG° (kcal/mol) | -8.90 to -10.04 | mdpi.com |

Understanding the specific interactions between a ligand and the amino acid residues within a protein's active site is crucial for explaining its mechanism of action.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : For isoindole-1,3-dione derivatives targeting cholinesterases, docking studies revealed that the isoindole ring interacts with key residues such as His330 in the catalytic triad (B1167595) of AChE. nih.gov Other interactions primarily involve π-π stacking and hydrophobic contacts with residues in the peripheral anionic site (PAS), including Tyr70, Asp72, Tyr121, and Trp279. nih.gov

Cyclooxygenase (COX) : In studies with COX-2, derivatives of isoindole-1,3-dione have shown the ability to form hydrogen bonds with critical residues like Arg120 and Tyr355. mdpi.com The isoindole-1,3(2H)-dione moiety itself is often involved in hydrophobic interactions, including π-σ and π-alkyl interactions with residues such as Leu352, Ala523, and Val523, stabilizing the ligand within the active site. mdpi.com The COX binding site is known to have four subdomains, and different derivatives can occupy these regions, influencing their inhibitory profile. mdpi.comnih.gov

No specific molecular docking data was found in the reviewed literature for this compound or its close analogues with Xanthine (B1682287) Oxidase (XO), Carbonic Anhydrase (CA), Aldose Reductase (AR), Tyrosine Kinases, Histone Deacetylase (HDAC), or Tryptase.

While isoindole-1,3-dione is a scaffold found in molecules with diverse CNS activities, specific molecular docking studies characterizing the binding of this compound at serotonin (B10506) (5-HT1A), dopamine (B1211576) (D2), sigma, or opioid receptors are not prominently available in the searched scientific literature. Research in this area has often focused on more complex derivatives designed to achieve high affinity and selectivity for these specific neurological targets. nih.govmdpi.com For example, studies on sigma receptor ligands or dopamine receptor ligands often involve different core structures, though they provide a framework for how such interactions could be modeled. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Interactions

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, allowing for the study of the stability of ligand-protein complexes and conformational changes. MD simulations have been applied to isoindole-1,3-dione derivatives to complement docking studies. nih.gov For example, simulations of complexes between isoindole derivatives and AChE have been used to assess the stability of the predicted binding poses and to understand the dynamic nature of the interactions within the enzyme's active site over time. nih.gov These studies help confirm that the interactions observed in static docking models are maintained in a more dynamic, solution-phase environment. nih.govpreprints.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be used to calculate various molecular properties, such as optimized geometry, vibrational frequencies, and electronic properties like frontier molecular orbitals. semanticscholar.orgnih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity and stability. mdpi.comacgpubs.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule, providing crucial insights into its electrophilic and nucleophilic sites. The MEP surface is colored based on the local electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents areas of neutral potential. wolfram.comresearchgate.net

For this compound, the MEP map would highlight distinct regions of varying electrostatic potential. The most negative potential (red to yellow regions) is expected to be concentrated around the two carbonyl oxygen atoms of the isoindole-1,3-dione moiety due to their high electronegativity and the presence of lone pairs of electrons. researchgate.net These areas represent the primary sites for electrophilic interactions. Conversely, the most positive potential (blue region) would be located around the hydrogen atom of the secondary amine group (-NH-), identifying it as the principal site for nucleophilic interactions. The aromatic ring of the isoindole structure would exhibit a moderately negative potential above and below the plane, characteristic of π-electron systems.

| Atomic Site | Predicted Electrostatic Potential Range (arbitrary units) | Implication |

| Carbonyl Oxygens (O=C) | Highly Negative | Site for electrophilic attack |

| Amine Hydrogen (N-H) | Highly Positive | Site for nucleophilic attack |

| Aromatic Ring (π-system) | Moderately Negative | Potential for π-π stacking interactions |

| Methylene (B1212753) Hydrogens (C-H) | Slightly Positive | Weak nucleophilic sites |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements, such as bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides a quantitative description of bonding and intramolecular charge transfer by examining donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de

| Donor NBO (i) | Acceptor NBO (j) | Predicted Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (O) on C=O | σ* (C-C) in ring | High | n → σ |

| LP (O) on C=O | σ (C-N) in ring | High | n → σ |

| LP (N) in ring | σ (C-C) in ring | Moderate | n → σ |

| LP (N) in -NH- | σ (C-C) in ethyl chain | Moderate | n → σ* |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. chemmethod.com By identifying the physicochemical properties (descriptors) that govern a molecule's activity, QSAR models can predict the potency of new, unsynthesized analogs, thereby guiding rational drug design. chemmethod.comnih.gov

For a series of analogs based on the this compound scaffold, a QSAR model could be developed to predict a specific biological activity (e.g., enzyme inhibition, receptor binding). This would involve calculating a wide range of molecular descriptors for each analog, including:

Electronic descriptors: Dipole moment, partial atomic charges.

Steric descriptors: Molecular volume, surface area, molar refractivity (MR). nih.gov

Hydrophobic descriptors: Logarithm of the partition coefficient (logP), which describes lipophilicity. nih.gov

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be used to create an equation linking a selection of these descriptors to the observed biological activity. chemmethod.com For related isoquinoline-dione compounds, studies have shown that cytotoxicity can be correlated with lipophilicity and substituent size, suggesting these descriptors could also be significant for the target compound's analogs. nih.gov

In Silico Prediction of Pharmacokinetic Parameters

In silico methods are integral to modern drug discovery, allowing for the early prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. sciensage.infonih.gov These computational tools screen virtual compounds before synthesis, saving significant time and resources by flagging candidates with poor pharmacokinetic profiles. researchgate.netsrce.hr

For this compound, various in silico models can predict key pharmacokinetic parameters. These predictions are based on the molecule's structure and physicochemical properties. Parameters that can be estimated include:

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models).

Distribution: Estimation of blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and volume of distribution (VD).

Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes.

These predictive models utilize large datasets of experimentally determined properties to build algorithms that can forecast the behavior of novel chemical entities. researchgate.net

Adherence to Lipinski's Rule of Five and Other Bioavailability Descriptors

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness and potential oral bioavailability of a chemical compound. drugbank.com The rule states that an orally active drug is more likely to be membrane-permeable and easily absorbed if it satisfies most of the following criteria:

Molecular weight (MW) less than 500 Daltons.

Logarithm of the octanol-water partition coefficient (LogP) not greater than 5.

No more than 5 hydrogen bond donors (sum of -NH and -OH groups).

No more than 10 hydrogen bond acceptors (sum of N and O atoms). drugbank.com

This compound exhibits excellent compliance with Lipinski's Rule of Five. The molecular properties are calculated as follows:

Molecular Weight: 204.22 g/mol . cymitquimica.com

Hydrogen Bond Donors: 1 (from the secondary amine group).

Hydrogen Bond Acceptors: 3 (two carbonyl oxygens and one amine nitrogen).

LogP: Predicted values are typically well below the threshold of 5.

Another important descriptor for bioavailability is the Topological Polar Surface Area (TPSA), which is the sum of the surfaces of polar atoms in a molecule. For good absorption and blood-brain barrier penetration, TPSA values below 140 Ų and 90 Ų, respectively, are generally preferred. mdpi.com The calculated TPSA for this compound is within a range that suggests good potential for oral absorption.

| Property | Value | Lipinski's Guideline | Compliance |

| Molecular Weight | 204.22 Da | < 500 Da | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| LogP (Predicted) | < 5 | ≤ 5 | Yes |

Analysis of Non-Covalent Interactions (e.g., Reduced Density Gradient, Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.netmdpi.com It maps properties onto a unique molecular surface defined by the electron distribution of the molecule relative to its neighbors. Key tools in this analysis include the d_norm surface, which highlights intermolecular contacts shorter than the van der Waals radii, and 2D fingerprint plots, which summarize all intermolecular contacts in a graphical format. nih.gov

For a crystal structure of this compound, Hirshfeld analysis would reveal the nature and extent of its non-covalent interactions. Based on its chemical structure, the following interactions would be expected to play a significant role in its crystal packing:

O···H/H···O contacts: These would appear as distinct "wings" on the 2D fingerprint plot and represent C-H···O hydrogen bonds between the methylene or methyl hydrogens and the electron-rich carbonyl oxygen atoms of neighboring molecules. nih.gov

C···H/H···C contacts: These represent weaker C-H···π interactions involving the aromatic ring.

Reduced Density Gradient (RDG) analysis is another method that complements Hirshfeld analysis by identifying and visualizing non-covalent interactions in real space based on electron density and its derivatives. Together, these methods provide a comprehensive understanding of the forces that govern the molecule's solid-state architecture.

| Intermolecular Contact Type | Predicted Contribution to Hirshfeld Surface | Description |

| H···H | ~40-60% | General van der Waals forces |

| O···H / H···O | ~20-30% | C-H···O hydrogen bonds |

| C···H / H···C | ~10-20% | van der Waals and C-H···π interactions |

| N···H / H···N | < 10% | Weaker C-H···N interactions |

Investigation of Biological Activities and Molecular Interactions in Vitro Focus

Enzyme Inhibition Studies

The isoindole-1,3-dione moiety is a key pharmacophore in the design of various enzyme inhibitors. Researchers have synthesized and evaluated numerous derivatives for their ability to modulate the activity of enzymes implicated in a range of physiological and pathological processes. The following sections detail the in vitro inhibitory activities of these derivatives against several key enzyme targets.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Derivatives of isoindole-1,3-dione have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of cholinergic neurotransmission.

A wide array of isoindole-1,3-dione derivatives has demonstrated potent inhibitory activity against cholinesterases. For instance, a series of isoindolin-1,3-dione-based acetohydrazides showed remarkable potency against AChE, with IC50 values in the sub-micromolar range, from 0.11 ± 0.05 to 0.86 ± 0.02 µM. nih.gov Their activity against BChE was more moderate, with IC50 values ranging from 5.7 ± 0.2 to 30.2 ± 2.8 µM. nih.gov Kinetic analysis of the most potent compound in that series revealed a competitive mode of inhibition against AChE. nih.gov

Other modifications to the isoindole-1,3-dione scaffold have also yielded effective inhibitors. Derivatives incorporating an N-benzyl pyridinium (B92312) hybrid structure displayed potent AChE inhibitory activity, with IC50 values ranging from 2.1 to 7.4 μM. semanticscholar.org Similarly, a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives showed significant to moderate AChE inhibition (IC50 values from 0.9 to 19.5 μM) but weaker activity against BChE. semanticscholar.orgmdpi.comnih.gov Studies on 2-(2-(4-benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivatives also reported potent AChE inhibition, with the most active compound having an IC50 of 0.91 μM. semanticscholar.orgmdpi.comnih.gov

Table 1: Cholinesterase Inhibition by Various Isoindole-1,3-dione Derivatives

| Derivative Class | Target Enzyme | IC50 Range (µM) | Reference |

| Isoindolin-1,3-dione-based acetohydrazides | AChE | 0.11 - 0.86 | nih.gov |

| Isoindolin-1,3-dione-based acetohydrazides | BChE | 5.7 - 30.2 | nih.gov |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 | semanticscholar.org |

| 2-(Diethylaminoalkyl)-isoindoline-1,3-diones | AChE | 0.9 - 19.5 | semanticscholar.orgmdpi.comnih.gov |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl) derivatives | AChE | ~0.91 | semanticscholar.orgmdpi.comnih.gov |

Cyclooxygenase (COX-1 and COX-2) Inhibition Assays

The isoindole-1,3-dione scaffold has been incorporated into molecules designed as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. mdpi.comnih.gov Both COX-1 and COX-2 isoforms are involved in the synthesis of prostanoids. mdpi.comnih.gov Studies on N-alkyl-isoindoline-1,3-dione derivatives have confirmed their potential as COX inhibitors. mdpi.comnih.gov

In one study, a series of new 1H-isoindole-1,3(2H)-dione derivatives were synthesized and evaluated for their COX inhibitory activity. mdpi.comnih.gov The results showed that different derivatives exhibited varied selectivity. Some compounds were identified as more potent inhibitors of COX-1, while others showed greater inhibition of COX-2 when compared to the reference drug meloxicam. mdpi.comnih.gov For example, aminoacetylenic isoindoline-1,3-dione derivatives demonstrated inhibition of both COX-1 and COX-2, with some compounds showing significant anti-inflammatory effects comparable to ibuprofen (B1674241) and celecoxib (B62257) in in vivo models, suggesting effective enzyme engagement. researchgate.net Another study noted that certain derivatives exhibited good inhibitory activity against COX enzymes, with one promising compound showing potent blockage and ligand efficiency toward COX-2 that was near the potency of Celecoxib. researchgate.net

Table 2: Cyclooxygenase Inhibition Profile of Representative Isoindole-1,3-dione Derivatives

| Study Focus | Target Enzyme | Observed Activity | Reference |

| N-Substituted 1H-isoindole-1,3(2H)-diones | COX-1 & COX-2 | Varied selectivity, with some compounds inhibiting COX-1 or COX-2 more strongly than meloxicam. | mdpi.comnih.gov |

| Aminoacetylenic isoindoline-1,3-diones | COX-1 & COX-2 | Inhibition of both isoforms, with in vivo effects comparable to standard NSAIDs. | researchgate.net |

| General isoindoline-1,3-dione derivatives | COX-2 | One derivative showed potency and ligand efficiency approaching that of Celecoxib. | researchgate.net |

Xanthine (B1682287) Oxidase (XO) Inhibition Studies

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Derivatives of isoindole-1,3-dione have been investigated for their potential to inhibit this enzyme.

A study focusing on N-substituted isoindole-1,3-dione derivatives reported XO inhibitory activities with IC50 values ranging from 7.15 to 22.56 μM. researchgate.net The research highlighted that derivatives with an N-phenyl substitution showed approximately double the activity of those with N-methyl or N-ethyl groups, indicating that the nature of the substituent significantly influences the inhibitory effect. researchgate.net

Table 3: Xanthine Oxidase Inhibition by N-Substituted Isoindole-1,3-dione Derivatives

| Derivative Type | IC50 Range (µM) | Key Finding | Reference |

| N-methyl, N-ethyl, N-phenyl isoindole-1,3-diones | 7.15 - 22.56 | N-phenyl derivatives were found to be the most potent inhibitors. | researchgate.net |

Carbonic Anhydrase (hCA I and hCA II) Inhibition

Human carbonic anhydrase (hCA) isoforms, particularly the cytosolic hCA I and hCA II, are well-established targets for inhibition. The isoindole-1,3-dione structure has been used as a scaffold for the development of hCA inhibitors, often in conjunction with a sulfonamide group, which is a classic zinc-binding pharmacophore for this enzyme family.

Research on isoindolinone derivatives has identified compounds with superior inhibitory effects on both hCA I and hCA II compared to the standard inhibitor acetazolamide (B1664987) (AAZ). nih.gov Certain derivatives exhibited high affinity for the enzyme's active site, with Kᵢ (inhibition constant) values in the low nanomolar range: 11.48 ± 4.18 to 16.09 ± 4.14 nM for hCA I and 9.32 ± 2.35 to 14.87 ± 3.25 nM for hCA II. nih.gov Other studies on isoindoline-1,3-dione derivatives linked to sulfonamides also reported potent inhibitory activity against hCA I and II. nih.gov

Table 4: Carbonic Anhydrase Inhibition by Isoindolinone Derivatives

| Target Enzyme | Kᵢ Range (nM) | Comparison to Standard | Reference |

| Human Carbonic Anhydrase I (hCA I) | 11.48 - 16.09 | Superior to Acetazolamide | nih.gov |

| Human Carbonic Anhydrase II (hCA II) | 9.32 - 14.87 | Superior to Acetazolamide | nih.gov |

Aldose Reductase (AR) Inhibition Potential

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. The inhibition of AR is a key therapeutic strategy, and isoindole-1,3-dione derivatives have been explored for this purpose.

A comprehensive study evaluated a series of synthesized isoindole-1,3-dione derivatives for their inhibitory effects on the recombinant human AR enzyme. researchgate.net The compounds demonstrated a range of inhibitory activities, with some carboxylic acid derivatives showing particularly potent effects. The most active compound identified in this study exhibited an IC50 value of 1.649 μM. researchgate.net Further research on isoindole-1,3-dione-based sulfonamides also identified a derivative with high AR inhibitory potency, showing a Kᵢ of 0.211 µM, which was superior to the standard drug epalrestat. nih.gov These findings underscore the potential of the isoindole-1,3-dione scaffold in developing effective AR inhibitors. researchgate.netnih.gov

Table 5: Aldose Reductase Inhibition by Isoindole-1,3-dione Derivatives

| Derivative Class | Most Potent IC50 / Kᵢ (µM) | Comparison to Standard | Reference |

| General Isoindole-1,3-dione Derivatives | 1.649 (IC50) | Potent inhibition observed. | researchgate.net |

| Isoindole-1,3-dione-based Sulfonamides | 0.211 (Kᵢ) | Superior to Epalrestat. | nih.gov |

Tyrosine Kinase Enzyme Inhibition Profiling

No specific data from tyrosine kinase enzyme inhibition profiling assays for 2-(2-Methylamino-ethyl)-isoindole-1,3-dione were found. While some derivatives of isoindole-1,3-dione have been investigated as potential tyrosine kinase inhibitors, profiling data for this exact compound is not documented in the available literature. nih.govtheclinivex.com For instance, a related compound, 2-[2-(Diethylamino)ethyl]-1H-isoindole-1,3(2H)-dione, is known as an intermediate in the synthesis of Sunitinib, a multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs). theclinivex.com

Protein Phosphatase (PP1 and PP2A) Inhibition

There is no specific information available regarding the inhibitory activity of this compound against protein phosphatases 1 (PP1) and 2A (PP2A). Although the parent structure, norcantharimide, which is a derivative of isoindole-1,3-dione, is noted for its inhibitory effects on PP1 and PP2A, this activity has not been specifically reported for the 2-(2-Methylamino-ethyl) derivative. nih.gov

Histone Deacetylase (HDAC) Inhibition Mechanisms

A search of scientific databases and journals did not yield any studies detailing the histone deacetylase (HDAC) inhibition mechanisms or activity for this compound. Research on HDAC inhibitors typically involves different chemical scaffolds.

Receptor Ligand Binding Assays

Serotonin (B10506) Receptor (5-HT1A) Affinity and Selectivity

No published data from receptor ligand binding assays are available to characterize the affinity and selectivity of this compound for the serotonin 5-HT1A receptor.

Dopamine (B1211576) Receptor (D2) Ligand Activity

Information on the ligand activity of this compound at the dopamine D2 receptor is not available in the reviewed literature. Studies on D2 receptor ligands with an isoindoline-1,3-dione moiety involve more complex structures. nih.gov

Sigma Receptor (σ1 and σ2) Binding Profile

A binding profile for this compound at sigma-1 (σ1) and sigma-2 (σ2) receptors has not been reported in the scientific literature.

Opioid Receptor (μ, δ, κ) Binding Selectivity

There is no available scientific literature detailing the in vitro binding selectivity of this compound for the μ (mu), δ (delta), and κ (kappa) opioid receptors. Studies on other, structurally distinct isoindoline (B1297411) derivatives have been conducted to assess their opioid receptor affinities, but these findings cannot be extrapolated to the specific compound . Therefore, the interaction and selectivity profile of this compound with opioid receptors remains uncharacterized.

In Vitro Anti-inflammatory Activity Assessments

A review of published research indicates a lack of specific in vitro studies to assess the anti-inflammatory activity of this compound. While various derivatives of isoindoline-1,3-dione have been investigated for their potential to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the reduction of pro-inflammatory cytokine production in cell-based assays, no such data has been reported for this compound. nih.govmdpi.commdpi.comresearchgate.net

In Vitro Antimicrobial Activity (Antibacterial, Antifungal)

There are no specific studies in the available scientific literature that have evaluated the in vitro antibacterial or antifungal activity of this compound. The broader class of phthalimide (B116566) and isoindoline-1,3-dione derivatives has been a subject of interest in the search for new antimicrobial agents, with some derivatives showing activity against various bacterial and fungal strains. derpharmachemica.comresearchgate.netresearchgate.netnih.gov However, the antimicrobial spectrum and potency of the specific compound this compound have not been reported.

In Vitro Antiviral Activity Evaluation

A comprehensive search of scientific databases reveals no published studies on the in vitro antiviral activity of this compound. Although isoindole derivatives have been explored for their potential antiviral effects against a range of viruses, specific data regarding the efficacy of this compound in inhibiting viral replication in cell culture models is not available. researchgate.netjmchemsci.comnih.govactanaturae.runih.gov

In Vitro Antioxidant Activity Assessments (e.g., DPPH method)

There is a lack of specific data from in vitro antioxidant activity assessments, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, for this compound. The DPPH method is a common spectrophotometric assay used to evaluate the ability of a compound to act as a free radical scavenger. mdpi.comscielo.org.mxresearchgate.netnih.govnih.gov While the antioxidant potential of various heterocyclic compounds has been studied, the specific capacity of this compound to neutralize free radicals has not been documented in the scientific literature.

In Vitro Antiproliferative Activity against Various Cancer Cell Lines (e.g., MTT assays)

No specific in vitro studies on the antiproliferative activity of this compound against any cancer cell lines have been found in the published scientific literature. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are standard methods to determine the cytotoxic or cytostatic effects of a compound on cultured cancer cells. While numerous isoindole-1,3-dione derivatives have been synthesized and evaluated for their anticancer potential against a variety of cell lines, data on the specific effects of this compound is not available. researchgate.netnih.govnih.govdmed.org.uamdpi.com

Structure Activity Relationship Sar Studies of Isoindole 1,3 Dione Derivatives

Impact of N-Substituent Modifications on Biological Activities

The N-substituent of the isoindole-1,3-dione ring system is a key determinant of the molecule's interaction with its biological target. Modifications at this position can dramatically alter potency, selectivity, and pharmacokinetic properties.

The length and branching of an alkyl chain attached to the nitrogen atom can significantly modulate the biological activity of isoindole-1,3-dione derivatives. Studies on cholinesterase inhibitors have demonstrated that the length of an alkyl linker between the isoindoline-1,3-dione core and another functional group is a critical parameter for inhibitory activity. nih.gov

For instance, in a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives designed as potential inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), activity was found to be dependent on the number of methylene (B1212753) groups in the alkyl chain. nih.gov The investigation covered chain lengths from three to eight methylene units. The most promising inhibitors of AChE were those with six and seven methylene groups, while the derivative with an eight-methylene group chain showed the best activity against BuChE. nih.gov This suggests that an optimal linker length is required to properly position the pharmacophore within the active sites of the target enzymes.

Furthermore, branching in the alkyl chain can influence the compound's physical properties and its fit within a receptor's binding pocket. rsc.org While detailed SAR studies on branching within this specific class are limited in the reviewed literature, the principles of steric hindrance and conformational rigidity introduced by branched chains like isopropyl groups are known to affect ligand-receptor interactions. rsc.org

The introduction of aromatic and heteroaromatic rings as N-substituents is a common strategy to enhance the potency and selectivity of isoindole-1,3-dione derivatives. These moieties can engage in various non-covalent interactions, such as π-π stacking, cation-π, and hydrophobic interactions, with amino acid residues in the target's active site. nih.gov

Studies on cyclooxygenase (COX) inhibitors have shown that the presence of an aromatic moiety is important for affinity, particularly for the COX-2 isoform. nih.govmdpi.com For example, N-substituted isoindoline-1,3-diones bearing an arylpiperazine group have been evaluated for COX inhibitory activity. The nature and position of substituents on the phenyl ring of the arylpiperazine moiety were found to influence both potency and selectivity for COX-1 versus COX-2. nih.gov

Similarly, in the context of AChE inhibitors, a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids displayed potent inhibitory activity. nih.gov The substitution pattern on the benzyl (B1604629) ring had a discernible impact on potency. Notably, compounds with a para-fluoro substitution on the benzyl ring exhibited the highest inhibitory activity against AChE, suggesting that the electronic properties and size of the substituent are important for optimal interaction with the enzyme. nih.gov The incorporation of other heterocyclic systems, such as thiophene, has also been shown to yield compounds with significant antioxidant activity. mdpi.com

Table 1: Effect of N-Substituents on Cholinesterase Inhibitory Activity

| Compound Type | N-Substituent | Target | IC₅₀ (µM) |

|---|---|---|---|

| Isoindoline-1,3-dione Derivative | 2-(2-(4-Benzylpiperazin-1-yl)ethyl) | AChE | 0.91 nih.gov |

| N-benzyl Pyridinium Hybrid | 4-Fluorobenzyl pyridinium | AChE | 2.1 nih.gov |

| N-benzyl Pyridinium Hybrid | Unsubstituted benzyl pyridinium | AChE | >2.1 nih.gov |

| Diethylaminoalkyl Derivative | Heptamethylene (7 carbons) linker | AChE | ~1.0 nih.gov |

This table is generated based on data presented in the text. IC₅₀ values are approximate and for comparative purposes.

The physicochemical properties of the N-substituent, particularly its hydrophobicity and electronic nature, are fundamental to the biological activity of isoindole-1,3-dione derivatives. The core phthalimide (B116566) moiety itself is hydrophobic, a feature that generally enhances the ability of its derivatives to cross biological membranes. mdpi.com

SAR analyses have revealed a correlation between the lipophilic properties of these compounds and their biological efficacy. researchgate.net For instance, increased lipophilicity has been linked to enhanced antimicrobial, antileishmanial, and antiproliferative activities. The introduction of halogen atoms to the isoindole-1,3-dione scaffold, which increases lipophilicity, was found to boost these activities, with tetra-brominated derivatives being more effective than their tetra-chlorinated counterparts. researchgate.net

The electronic properties of the substituents also play a critical role. The distribution of electron density in the substituent can influence its ability to form hydrogen bonds and other electrostatic interactions with the target protein. researchgate.net For example, the nucleophilic character of the carbonyl oxygens of the isoindoline-1,3-dione ring allows them to act as hydrogen-bond acceptors, a crucial interaction for binding to many enzymes. researchgate.net The addition of electron-withdrawing or electron-donating groups to an N-aryl substituent can fine-tune these interactions, thereby affecting binding affinity and activity. nih.gov

Stereochemical Considerations and Conformational Analysis

Stereochemistry plays a pivotal role in the biological activity of many therapeutic agents, and isoindole-1,3-dione derivatives are no exception. The classic example is thalidomide (B1683933), where the S-enantiomer was linked to teratogenic effects, while the R-enantiomer was associated with sedative-hypnotic activities, demonstrating that different stereoisomers can have distinct biological targets and effects. mdpi.com

Beyond chiral centers, more complex forms of stereoisomerism, such as atropisomerism, have been explored in this class of compounds. Atropisomeric (conformationally stable due to restricted rotation) benzoazepine-fused isoindoles have been synthesized, and their stereochemistry and conformational folding have been examined. researchgate.net The ability to isolate and characterize stable enantiomers allows for the investigation of how specific three-dimensional arrangements of the molecule impact biological activity, which is a key consideration in rational drug design. Conformational analysis helps to understand the preferred spatial arrangement of the molecule, which must be compatible with the geometry of the target's binding site for effective interaction.

Correlation between In Silico Predictions and Experimental In Vitro Observations

The integration of computational (in silico) methods with experimental (in vitro) testing is a powerful strategy in modern drug discovery. For isoindole-1,3-dione derivatives, molecular docking and other computational tools are frequently used to predict binding affinities and interaction modes with biological targets, which can then be validated through experimental assays. mdpi.com

Numerous studies have demonstrated a strong correlation between in silico predictions and in vitro results. For example, molecular docking simulations have been used to predict the binding energy of isoindole-1,3-dione derivatives with targets like COX-2 and monoamine oxidase B (MAO-B). mdpi.com A low predicted binding energy generally indicates a higher probability of binding, and compounds identified as having low binding energy in silico have often shown significant activity in subsequent in vitro antioxidant assays. mdpi.com

In the development of analgesics, in silico studies predicted that 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione would possess high analgesic activity, a finding that was later confirmed in vivo. mdpi.com Conversely, a related compound predicted to be inactive showed no analgesic effect in experimental tests, highlighting the predictive power of these computational models. mdpi.com Similarly, docking studies of potential AChE inhibitors have helped to elucidate how these molecules interact with both the catalytic and peripheral active sites of the enzyme, explaining the potent inhibitory activity observed in vitro. nih.gov

Table 2: Correlation of In Silico and In Vitro Data for Isoindole-1,3-dione Derivatives

| Target Enzyme | Derivative Type | In Silico Prediction (Binding Energy) | In Vitro Observation (% Inhibition / IC₅₀) |

|---|---|---|---|

| COX-2 | Thiophene Hybrid | Low Binding Energy mdpi.com | High Antioxidant Activity (31.45%) mdpi.com |

| COX-1 | Arylpiperazine D | -10.1 kcal/mol mdpi.com | Potent Inhibitor mdpi.com |

| AChE | N-benzyl Pyridinium 7a | Favorable Docking Score nih.gov | IC₅₀ = 2.1 µM nih.gov |

This table provides examples of correlations and is not an exhaustive list. Binding energies and IC₅₀ values are from different studies and should be compared qualitatively.

Design Principles for Enhanced Target Selectivity and Potency within the Isoindole-1,3-dione Class

Based on extensive SAR studies, several key design principles have emerged for developing isoindole-1,3-dione derivatives with enhanced potency and selectivity:

Scaffold Hopping and Core Modification: While the phthalimide core is common, modifications to the isoindole ring system itself, such as in benzo[e]isoindole-1,3-diones, can lead to inhibitors with high selectivity for specific targets like glycogen (B147801) synthase kinase 3β (GSK-3β) over other kinases. nih.govresearchgate.net

Optimal Linker Strategy: The length and flexibility of the linker connecting the isoindole-1,3-dione core to other pharmacophoric groups are critical. As seen in AChE inhibitors, a specific chain length is often required to bridge different active sites or subsites within an enzyme. nih.gov

Exploitation of Aromatic Interactions: Incorporating N-substituents with aromatic or heteroaromatic rings is a proven strategy for enhancing binding affinity through π-π stacking and hydrophobic interactions with the target protein. mdpi.comnih.gov

Fine-Tuning of Physicochemical Properties: Modulating the hydrophobic and electronic properties of substituents can optimize both pharmacokinetic and pharmacodynamic profiles. Increasing lipophilicity can improve membrane permeability, while tuning the electronic nature of substituents can enhance specific electrostatic interactions like hydrogen bonds. mdpi.comresearchgate.net

Structure-Guided and Computational Design: The use of molecular docking and other in silico tools is invaluable for predicting how a designed molecule will fit into a target's active site. This allows for the rational design of derivatives with optimized interactions, leading to higher potency and selectivity before synthesis and in vitro testing. nih.govnih.gov

By applying these principles, medicinal chemists can more effectively navigate the chemical space of isoindole-1,3-dione derivatives to develop novel therapeutic agents with improved biological profiles.

Emerging Research Directions and Advanced Applications

Development of Novel Multi-Target Ligands

The phthalimide (B116566) core is a privileged scaffold in medicinal chemistry, recognized for its role in compounds with a wide array of biological activities. mdpi.comresearchgate.net Researchers are increasingly focused on developing derivatives that can act as multi-target ligands, simultaneously modulating several biological pathways. This approach is particularly promising for complex multifactorial diseases like cancer and neurodegenerative disorders. mdpi.comnih.gov